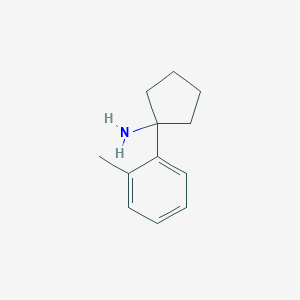
1-(2-Methylphenyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)cyclopentanamine is an organic compound with the molecular formula C12H17N It is a cyclopentanamine derivative where the cyclopentane ring is substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)cyclopentanamine can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with cyclopentanone, followed by reductive amination. The reaction conditions typically include:
Temperature: Room temperature to reflux
Solvent: Ether or tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C) for hydrogenation
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Key parameters include:
Pressure: Elevated hydrogen pressure
Catalyst: Nickel or palladium-based catalysts
Purification: Distillation or recrystallization
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form more saturated amines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 2-methylphenylcyclopentanone or 2-methylphenylcyclopentanoic acid.
Reduction: Cyclopentylamine derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
1-(2-Methylphenyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)cyclopentanamine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include:
Receptor Binding: Interaction with neurotransmitter receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Cyclopentanamine: A simpler analog without the 2-methylphenyl group.
2-Methylphenylamine: Lacks the cyclopentane ring.
1-Phenylcyclopentanamine: Similar structure but without the methyl group on the phenyl ring.
Uniqueness: 1-(2-Methylphenyl)cyclopentanamine is unique due to the presence of both the cyclopentane ring and the 2-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
75095-81-7 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(2-methylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12(13)8-4-5-9-12/h2-3,6-7H,4-5,8-9,13H2,1H3 |
InChI Key |
PKYMSRQFIIFDJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740356.png)
![benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740361.png)
![1-[(4-Chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11740362.png)
![1-(2,2-difluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740369.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11740370.png)
![2-[1-(Dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11740374.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740390.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11740401.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740412.png)
![2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile](/img/structure/B11740413.png)
![3-cyclopropyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11740423.png)
![(2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740428.png)
